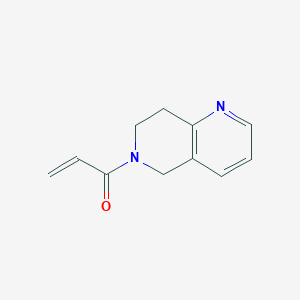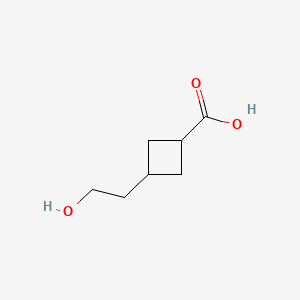
3-(2-Hydroxyethyl)cyclobutane-1-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Hydroxyethyl)cyclobutane-1-carboxylicacid is an organic compound characterized by a cyclobutane ring substituted with a hydroxyethyl group and a carboxylic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Hydroxyethyl)cyclobutane-1-carboxylicacid typically involves the following steps:
Cyclobutane Derivation: The cyclobutane ring can be synthesized through various methods, including the cyclization of linear precursors.
Hydroxyethyl Group Addition: The hydroxyethyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by the hydroxyethyl moiety.
Carboxylic Acid Functionalization: The carboxylic acid group can be introduced through oxidation reactions of the corresponding alcohol or aldehyde.
Industrial Production Methods: In an industrial setting, the compound can be produced through large-scale chemical synthesis involving optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced catalytic systems may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(2-Hydroxyethyl)cyclobutane-1-carboxylicacid can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form the corresponding ketone or carboxylic acid derivatives.
Reduction: The carboxylic acid group can be reduced to alcohols or aldehydes.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyethyl group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides and amines can be used in substitution reactions, with suitable solvents and temperatures.
Major Products Formed:
Oxidation Products: Ketones, carboxylic acids, and their derivatives.
Reduction Products: Alcohols, aldehydes, and corresponding esters.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(2-Hydroxyethyl)cyclobutane-1-carboxylicacid has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 3-(2-Hydroxyethyl)cyclobutane-1-carboxylicacid exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes through binding to active sites or allosteric sites, influencing enzyme activity. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.
Comparaison Avec Des Composés Similaires
3-(2-Hydroxyethyl)cyclobutane-1-carboxylicacid can be compared with other similar compounds, such as:
3-(2-Hydroxyethyl)cyclohexane-1-carboxylicacid: Similar structure but with a cyclohexane ring instead of cyclobutane.
3-(2-Hydroxyethyl)cyclopentane-1-carboxylicacid: Similar structure but with a cyclopentane ring instead of cyclobutane.
3-(2-Hydroxyethyl)butanoic acid: Similar functional groups but with a linear chain instead of a cyclic structure.
Uniqueness: The uniqueness of this compound lies in its cyclic structure, which can impart different chemical and physical properties compared to its linear or larger ring counterparts
Propriétés
Formule moléculaire |
C7H12O3 |
|---|---|
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
3-(2-hydroxyethyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C7H12O3/c8-2-1-5-3-6(4-5)7(9)10/h5-6,8H,1-4H2,(H,9,10) |
Clé InChI |
NHSCZYYXLPDSET-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1C(=O)O)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


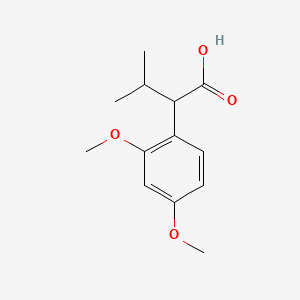

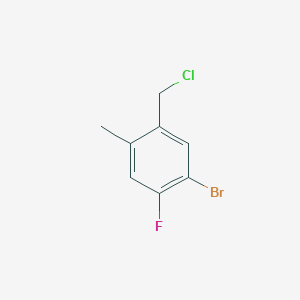
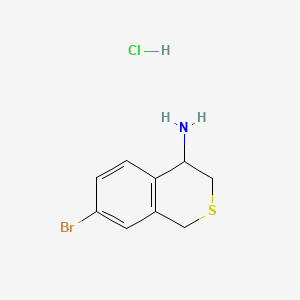
![rac-2-[(1R,3S)-3-aminocyclopentyl]ethan-1-ol](/img/structure/B15315998.png)
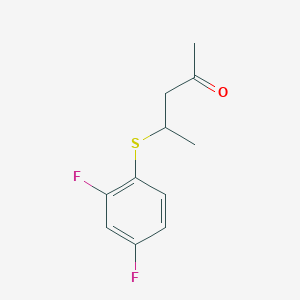

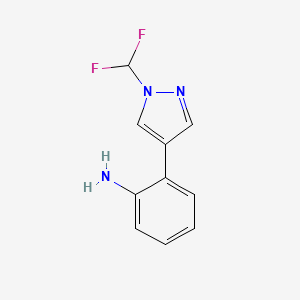
![(1S,2S)-1-[4-(cyclopropylcarbamamido)benzamido]-4-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid](/img/structure/B15316010.png)

![1-[3-Fluoro-4-(propan-2-yloxy)phenyl]methanaminehydrochloride](/img/structure/B15316024.png)

